Dihydrotetrabenazine

概要

説明

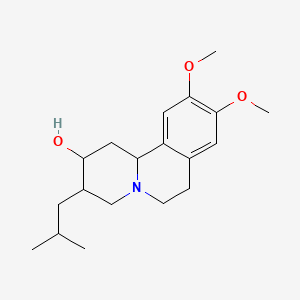

Dihydrotetrabenazine is an organic compound with the chemical formula C₁₉H₂₉NO₃. It is a close analog of tetrabenazine and is used primarily as a radioligand in positron emission tomography (PET) imaging to examine the vesicular monoamine transporter 2 (VMAT2) in the brain . This compound has significant applications in the diagnosis and study of neurological disorders such as Parkinson’s disease and Huntington’s disease .

準備方法

The synthesis of dihydrotetrabenazine involves the selective reduction of tetrabenazine. One common method includes the use of borane or various borane complexes to carry out three-dimensional selective reduction under low temperature . This method can be applied to both the (3R, 11bR)-tetrabenazine and (3R, 11bS)-tetrabenazine, resulting in the production of (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine . Industrial production methods often involve biocatalysis, where enzymes such as ketoreductase are used to enhance the diastereoselectivity of the reduction process .

化学反応の分析

Dihydrotetrabenazine undergoes several types of chemical reactions, including reduction and substitution reactions. The reduction of tetrabenazine to this compound is facilitated by short-chain dehydrogenase/reductase enzymes from Bacillus subtilis . Common reagents used in these reactions include borane complexes and ketoreductase enzymes . The major products formed from these reactions are the various isomers of this compound, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine .

科学的研究の応用

Treatment of Tardive Dyskinesia

Tardive dyskinesia is a serious side effect of long-term antipsychotic use, characterized by involuntary movements. Dihydrotetrabenazine has emerged as a promising treatment option:

- Efficacy : Studies indicate that 9-trifluoroethoxy-dihydrotetrabenazine (compound 13e) shows significant efficacy in reducing symptoms of tardive dyskinesia. It has a high affinity for VMAT2 and demonstrated effective inhibition of dopamine uptake in striatal synaptosomes, with an IC50 value of 5.13 nM .

- Pharmacokinetics : The compound exhibits greater stability than existing treatments like deutetrabenazine, with a half-life of 161.2 minutes compared to 119.5 minutes for its counterparts .

- Clinical Implications : Given its pharmacological profile, this compound could provide a novel approach to managing tardive dyskinesia with fewer side effects than current therapies .

Treatment of Tourette's Syndrome

Tourette's syndrome is characterized by repetitive, involuntary movements and vocalizations (tics). This compound has shown potential in this area as well:

- Mechanism of Action : The compound works by modulating neurotransmitter activity within the basal ganglia, which is implicated in the regulation of motor control and behavioral functions .

- Dosage and Effectiveness : Research indicates that lower doses of this compound are effective in managing tics associated with Tourette's syndrome, potentially minimizing adverse effects . This contrasts with higher doses required for other treatments like valbenazine.

Imaging Applications

Recent advancements have also explored the use of this compound in imaging techniques:

- Radiolabeling : A novel technetium-99m-labeled this compound derivative has been developed for non-invasive imaging of VMAT2 in non-brain organs such as the pancreas. This application could enhance diagnostic capabilities for various conditions related to dopaminergic dysfunction .

- Biodistribution Studies : Preliminary studies show that this radiolabeled compound can effectively bind to VMAT2 sites and may serve as a useful tool in assessing VMAT2 distribution across different tissues .

作用機序

Dihydrotetrabenazine exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for transporting neurotransmitters such as dopamine into synaptic vesicles . By binding to VMAT2, this compound prevents the uptake of neurotransmitters into vesicles, leading to their degradation in the cytoplasm . This mechanism is particularly relevant in the treatment of hyperkinetic movement disorders, where the inhibition of VMAT2 helps to reduce excessive neurotransmitter activity .

類似化合物との比較

Dihydrotetrabenazine is similar to other VMAT2 inhibitors such as tetrabenazine, deutetrabenazine, and valbenazine . this compound is unique in its high affinity for VMAT2 and its use as a PET radioligand . Tetrabenazine, for example, is primarily used for the treatment of chorea in Huntington’s disease, while deutetrabenazine and valbenazine are used for the treatment of tardive dyskinesia . The pharmacologic activity of this compound is mediated by its four isomeric metabolites, which have varying affinities for off-target receptors .

Similar Compounds

- Tetrabenazine

- Deutetrabenazine

- Valbenazine

生物活性

Dihydrotetrabenazine (DTBZ) is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This article explores the biological activity of DTBZ, highlighting its mechanisms, effects on various conditions, and relevant research findings.

This compound functions primarily by inhibiting VMAT2, which is responsible for the transport of monoamines into synaptic vesicles. By blocking this transporter, DTBZ decreases the availability of neurotransmitters such as dopamine in the synaptic cleft, which is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as tardive dyskinesia (TD) and Huntington's disease.

Pharmacological Profile

- Binding Affinity : DTBZ exhibits a high binding affinity for VMAT2, with an IC50 value reported at approximately 5.13 nM . This strong interaction underscores its potential as a therapeutic agent.

- Inhibition of Dopamine Uptake : The compound also effectively inhibits dopamine uptake, with an IC50 value of 6.04 nM in striatal synaptosomes .

Tardive Dyskinesia

This compound has been studied extensively for its role in treating tardive dyskinesia. Valbenazine and deutetrabenazine are FDA-approved drugs that are metabolized into DTBZ. Research indicates that DTBZ can significantly reduce involuntary movements associated with TD .

- Case Study : A study involving patients with TD showed significant improvements in symptoms following treatment with DTBZ derivatives . The compound was associated with a reduction in spontaneous locomotor activity by approximately 64.7% in animal models .

Comparative Studies

Research has compared the efficacy of DTBZ with other VMAT2 inhibitors. Notably, valbenazine and deutetrabenazine were shown to have limitations due to their metabolic pathways leading to inactive metabolites . In contrast, newer derivatives like 9-trifluoroethoxy-dihydrotetrabenazine have demonstrated enhanced stability and efficacy .

| Compound | IC50 (nM) | Half-Life (min) | Notes |

|---|---|---|---|

| This compound | 5.13 | Not specified | High binding affinity for VMAT2 |

| 9-Trifluoroethoxy-Dihydrotetrabenazine | 6.04 | 161.2 | Promising for TD treatment |

| Valbenazine | Not specified | Not specified | FDA-approved, but metabolizes to inactive forms |

Imaging Studies

This compound is also utilized in positron emission tomography (PET) imaging to assess VMAT2 binding in various tissues. Studies have shown that DTBZ can effectively visualize changes in VMAT2 levels in conditions like Parkinson's disease and Huntington's disease.

- Study Findings : In early Parkinson's disease patients, reduced DTBZ binding was observed compared to control subjects, indicating potential diagnostic utility . The mean striatal binding values were significantly lower in patients, correlating with clinical symptoms assessed via the Unified Parkinson's Disease Rating Scale.

特性

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956148 | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-75-9, 171598-74-6 | |

| Record name | Dihydrotetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。